1-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine
Overview
Description
1-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine is a compound that features both an indole and a piperidine moiety. Indole is a significant heterocyclic system found in many natural products and drugs, while piperidine is a six-membered heterocyclic amine widely used in organic synthesis and drug discovery . This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 1-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine typically involves the coupling of an indole derivative with a piperidine derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the reaction between an indole-3-acetic acid derivative and a piperidine derivative . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
1-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine can undergo various chemical reactions, including:
Scientific Research Applications
1-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects . The piperidine ring can enhance the compound’s binding affinity and selectivity for certain targets, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
1-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine can be compared with other similar compounds that feature indole and piperidine moieties:
1-(3-methoxypropyl)piperidin-4-amine: This compound has a similar piperidine structure but with different substituents, leading to variations in its biological activity and applications.
N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: This compound features an indole moiety and is used in different therapeutic contexts.
Various indole derivatives: Indole derivatives with different substituents can exhibit a wide range of biological activities, making them valuable in drug discovery and development.
Properties
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c16-13-6-9-18(10-7-13)8-5-12-11-17-15-4-2-1-3-14(12)15/h1-4,11,13,17H,5-10,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRXLTLEMXGPPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CCC2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189145 | |
Record name | 4-Piperidinamine, 1-(2-(1H-indol-3-yl)ethyl)-, hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35633-77-3 | |
Record name | 4-Piperidinamine, 1-(2-(1H-indol-3-yl)ethyl)-, hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035633773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Piperidinamine, 1-(2-(1H-indol-3-yl)ethyl)-, hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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